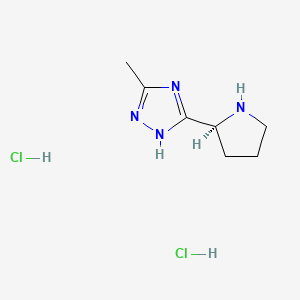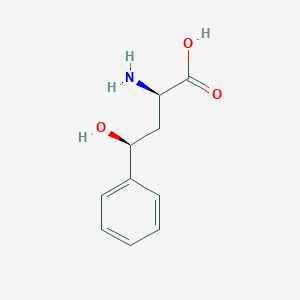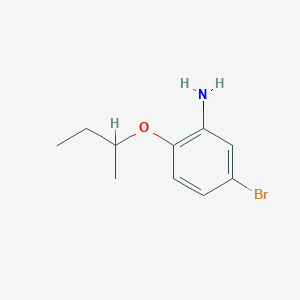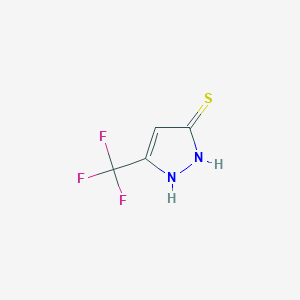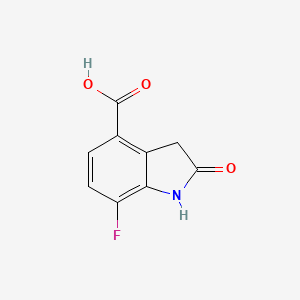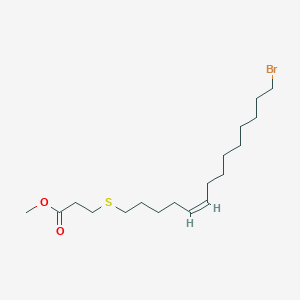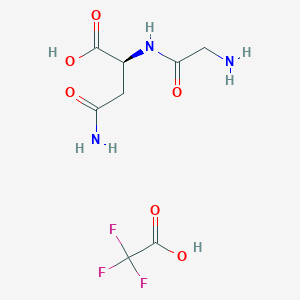![molecular formula C14H12O2 B13343967 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-02-8](/img/structure/B13343967.png)
4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 3’-position, and an aldehyde group at the 3-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxybiphenyl with 3-methylbenzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-methanol.
Substitution: 4-Acetoxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
3-Methylbiphenyl: Lacks the hydroxyl and aldehyde groups, limiting its biological activity.
4-Hydroxy-3-methylbenzaldehyde: Contains a single aromatic ring, making it structurally simpler and less versatile.
Eigenschaften
CAS-Nummer |
893738-02-8 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-hydroxy-5-(3-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-9,16H,1H3 |
InChI-Schlüssel |
QSMVMIFVLACLJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



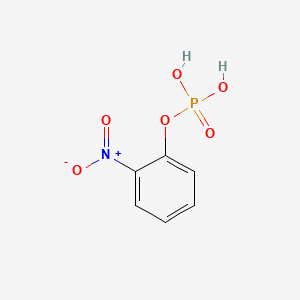
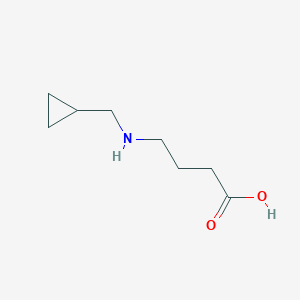
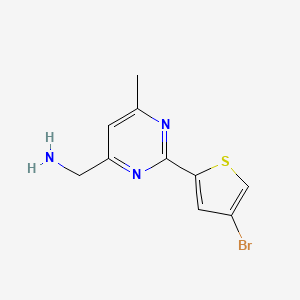
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
